(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic compound that features an oxolane ring substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is widely used for the commercial production of imidazoles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents. The reactions are often carried out under ambient conditions, which makes them environmentally friendly and suitable for large-scale production .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating molecular interactions.
Industry: It is used in the production of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity and function. This interaction can affect various biological processes and pathways, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Synthetic Compounds with Biological Activity Similar to Deoxycorticosterone: These compounds have similar molecular architecture and biological activity.
Uniqueness
(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific structure, which includes an oxolane ring and an imidazole group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13ClN2O3 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2S,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI Key |
XKXQJNDIVXUHME-WSZWBAFRSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1CN2C=CN=C2)C(=O)O.Cl |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
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